2-Desethyl-2-propylazithromycin
Overview
Description
2-Desethyl-2-propylazithromycin: is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the removal of an ethyl group and the addition of a propyl group to the azithromycin structure. It is often referred to as an impurity or a derivative in the context of azithromycin production and analysis .
Mechanism of Action
Target of Action
2-Desethyl-2-propylazithromycin, a derivative of azithromycin, primarily targets bacterial ribosomes . The compound binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This interaction inhibits protein synthesis, which is crucial for bacterial replication .
Mode of Action
The interaction of this compound with its targets leads to significant changes in bacterial function. By binding to the 23S rRNA of the 50S ribosomal subunit, the compound inhibits the translocation steps of protein synthesis . This action prevents the bacteria from synthesizing essential proteins, thereby inhibiting bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By inhibiting this pathway, the compound disrupts the production of essential proteins, leading to the inhibition of bacterial growth and replication .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein synthesis in bacteria . This results in the disruption of bacterial growth and replication, leading to the eventual death of the bacteria .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 763.01 g/mol . The compound’s density is predicted to be 1.17±0.1 g/cm3
Molecular Mechanism
It is possible that, like azithromycin, it may bind to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis This has not been confirmed for 2-Desethyl-2-propylazithromycin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Desethyl-2-propylazithromycin typically involves the modification of azithromycin. The process includes the selective removal of an ethyl group and the subsequent addition of a propyl group. This can be achieved through various organic reactions, including substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is often carried out in specialized facilities equipped with the necessary technology to handle complex organic reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Desethyl-2-propylazithromycin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
2-Desethyl-2-propylazithromycin has several scientific research applications, including:
Chemistry:
- Used as a reference standard in the analysis of azithromycin and its impurities.
- Employed in the study of macrolide antibiotics and their derivatives .
Biology:
- Investigated for its potential biological activities and interactions with various biological targets .
Medicine:
- Studied for its potential therapeutic applications, particularly in the context of antibiotic resistance and the development of new antibiotics .
Industry:
Comparison with Similar Compounds
Azithromycin: The parent compound from which 2-Desethyl-2-propylazithromycin is derived.
Erythromycin: Another macrolide antibiotic with a similar structure and mechanism of action.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Uniqueness: this compound is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, azithromycin. These modifications can influence its stability, solubility, and biological activity .
Properties
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-2-propyl-1-oxa-6-azacyclopentadecan-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74N2O12/c1-15-16-28-39(10,47)32(43)25(6)41(13)20-21(2)18-37(8,46)34(53-36-30(42)27(40(11)12)17-22(3)49-36)23(4)31(24(5)35(45)51-28)52-29-19-38(9,48-14)33(44)26(7)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJMEZRLHVDXSC-SBXXAWCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227226 | |
Record name | 2-Desethyl-2-propylazithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763924-54-5 | |
Record name | 2-Desethyl-2-propylazithromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763924545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Desethyl-2-propylazithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-DESETHYL-2-PROPYLAZITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K60AFU8FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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